Kbz probe 1
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Overview
Description
Kbz probe 1 is a versatile compound used for detecting histone benzoylation and interactions in living cells. It is a fluorescent dye that serves as a probe for studying post-translational modifications of histones, particularly benzoylation, which is an important epigenetic marker associated with active transcription .
Preparation Methods
The synthesis of Kbz probe 1 involves the incorporation of benzoyllysine into full-length histone proteins. This process is achieved through genetic code expansion, allowing the incorporation of non-canonical amino acids into proteins. The synthetic route typically involves the use of stable isotope-labeled compounds and custom synthesis services .
Chemical Reactions Analysis
Kbz probe 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Kbz probe 1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying histone modifications and interactions.
Biology: Helps in understanding the role of histone benzoylation in gene regulation and protein interactions.
Industry: Utilized in the development of new diagnostic tools and therapeutic agents
Mechanism of Action
Kbz probe 1 exerts its effects by incorporating benzoyllysine into histone proteins, allowing the study of histone benzoylation. The molecular targets include histone proteins, and the pathways involved are related to gene regulation and protein interactions. The compound’s fluorescent properties enable the visualization of histone modifications in living cells .
Comparison with Similar Compounds
Kbz probe 1 is unique in its ability to specifically detect histone benzoylation. Similar compounds include:
Acetyllysine probes: Used for detecting histone acetylation.
Methyllysine probes: Used for detecting histone methylation.
Phosphorylated histone probes: Used for detecting histone phosphorylation. This compound stands out due to its specificity for benzoylation, making it a valuable tool for studying this particular modification
Properties
Molecular Formula |
C13H17ClF2N2O3 |
---|---|
Molecular Weight |
322.73 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2,5-difluorobenzoyl)amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C13H16F2N2O3.ClH/c14-8-4-5-10(15)9(7-8)12(18)17-6-2-1-3-11(16)13(19)20;/h4-5,7,11H,1-3,6,16H2,(H,17,18)(H,19,20);1H/t11-;/m0./s1 |
InChI Key |
VMWUMDBLDZWEDO-MERQFXBCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)C(=O)NCCCC[C@@H](C(=O)O)N)F.Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NCCCCC(C(=O)O)N)F.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.